molecular formula C8H6F2O B1293509 2',4'-Difluoroacetophenone CAS No. 364-83-0

2',4'-Difluoroacetophenone

Cat. No.: B1293509
CAS No.: 364-83-0
M. Wt: 156.13 g/mol
InChI Key: QEWHNJPLPZOEKU-UHFFFAOYSA-N
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Description

2’,4’-Difluoroacetophenone is an organic compound with the molecular formula C8H6F2O. It is a derivative of acetophenone, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2’,4’-Difluoroacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of difluorinated chalcones . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used as a starting reagent in the synthesis of allyl alcohol, which can inhibit protein tyrosine phosphatases SHP-1 and PTP1B . These interactions suggest that 2’,4’-Difluoroacetophenone can modulate enzyme activity, potentially affecting various biochemical pathways.

Cellular Effects

The effects of 2’,4’-Difluoroacetophenone on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with protein tyrosine phosphatases can alter cell signaling pathways, leading to changes in gene expression and metabolic activities . Additionally, its ability to cause skin and eye irritation indicates that it can affect cellular integrity and function .

Molecular Mechanism

At the molecular level, 2’,4’-Difluoroacetophenone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its inhibition of protein tyrosine phosphatases SHP-1 and PTP1B involves binding to the active sites of these enzymes, preventing their normal function . This inhibition can lead to changes in downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,4’-Difluoroacetophenone can change over time. The compound is relatively stable under standard conditions but may degrade when exposed to light or heat . Long-term studies have shown that it can cause persistent changes in cellular function, including prolonged enzyme inhibition and altered gene expression . These temporal effects highlight the importance of controlled experimental conditions when using this compound.

Dosage Effects in Animal Models

The effects of 2’,4’-Difluoroacetophenone vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses can cause toxicity, including respiratory and skin irritation . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies.

Metabolic Pathways

2’,4’-Difluoroacetophenone is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and toxicity. Additionally, its interaction with enzymes involved in metabolic pathways can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2’,4’-Difluoroacetophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . For example, its solubility in polar solvents suggests that it can be transported through aqueous environments within cells . These transport and distribution properties are crucial for understanding its cellular effects.

Subcellular Localization

The subcellular localization of 2’,4’-Difluoroacetophenone can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with specific proteins can lead to its accumulation in certain cellular regions, affecting local biochemical processes . Understanding its subcellular localization is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,4’-Difluoroacetophenone can be synthesized through several methods. One common method involves the reaction of 2,4-difluoroaniline with acetaldoxime in the presence of copper sulfate. The reaction is carried out under mild conditions with the pH adjusted to 3-6, preferably around 4. After the reaction, the product is distilled using water vapor and extracted with benzene. Post-treatment is performed using reduced-pressure rectification .

Industrial Production Methods: In industrial settings, the synthesis of 2’,4’-Difluoroacetophenone often involves the use of readily available reagents and catalysts to ensure high yield and cost-effectiveness. The process typically includes steps such as acylation, hydrolysis, washing, distillation, and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Difluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products:

Scientific Research Applications

2’,4’-Difluoroacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’-Difluoroacetophenone largely depends on its application. In the context of its use as an intermediate in drug synthesis, it contributes to the formation of active pharmaceutical ingredients that target specific molecular pathways. For example, in the synthesis of voriconazole, it helps form a compound that inhibits fungal cytochrome P450 enzymes, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

Comparison with Similar Compounds

Comparison: 2’,4’-Difluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which can significantly influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different physical properties such as boiling point, density, and refractive index, as well as distinct chemical reactivity patterns .

Properties

IUPAC Name

1-(2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWHNJPLPZOEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059894
Record name Ethanone, 1-(2,4-difluorophenyl)-
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Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-83-0
Record name 1-(2,4-Difluorophenyl)ethanone
Source CAS Common Chemistry
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Record name 2,4-Difluoroacetophenone
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Record name Ethanone, 1-(2,4-difluorophenyl)-
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Record name Ethanone, 1-(2,4-difluorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-difluorophenyl)ethan-1-one
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Record name 2,4-DIFLUOROACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2',4'-Difluoroacetophenone?

A1: this compound (DFAP) is an aromatic ketone. Its molecular formula is C8H6F2O and its molecular weight is 156.13 g/mol. Several studies have investigated the spectroscopic properties of DFAP. One study utilized Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the molecule and found good agreement between the experimental chemical shifts and those calculated using Density Functional Theory (DFT) . Additionally, research has employed Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy alongside DFT calculations to analyze the vibrational frequencies and structural properties of DFAP .

Q2: How is this compound used in organic synthesis?

A2: this compound acts as a valuable building block in synthesizing various heterocyclic compounds. One study describes its use in preparing 1-[Alpha-(2,4-difluorophenyl)-2,3-glycidyl]-1H-1,2,4-triazole . This synthesis involves reacting DFAP with dimethyl sulfate or dimethyl sulfide under alkaline conditions to create the epoxide product. Another study focuses on synthesizing 2′,4′-difluoro-2-(1H-1,2,4-triazol-1-yl) acetophenone by reacting 2-chloro-2′,4′-difluoroacetophenone with 1,2,4-triazole using a phase transfer catalyst .

Q3: Are there computational chemistry studies on this compound?

A3: Yes, computational methods like DFT have been employed to understand the structural properties of this compound. Specifically, the B3LYP functional has been successfully used to calculate the NMR chemical shifts of DFAP, demonstrating good agreement with experimental results . Further computational studies, including Natural Bond Orbital (NBO) analysis, have also been conducted to investigate the electronic structure and thermodynamic properties of DFAP .

Q4: Has this compound been used in the development of other compounds?

A4: Research shows that this compound serves as a starting material in synthesizing halogenated triazole derivatives. One study highlights its reaction with 5-halogenated-1H-1,2,4-triazole-3-carboxylic acid ethyl esters to yield novel compounds . These reactions often employ potassium carbonate (K2CO3) and a phase-transfer catalyst like TEBA in dichloromethane (CH2Cl2) as the solvent.

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